Cas no 76881-19-1 (5,5-dimethyl-3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate)

5,5-dimethyl-3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate structure
76881-19-1 structure
Product Name:5,5-dimethyl-3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate
Numero CAS:76881-19-1
MF:C9H11F3O4S
MW:272.241452455521
CID:983007
PubChem ID:323957
Update Time:2025-04-20

5,5-dimethyl-3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate Proprietà chimiche e fisiche

Nomi e identificatori

    • 5,5-dimethyl-3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate
    • (5,5-dimethyl-3-oxocyclohexen-1-yl) trifluoromethanesulfonate
    • 4,4-dimethyl-3-oxocy
    • 5,5-dimethyl-3-< < (trifluoromethyl)sulfonyl> oxy> cyclohex-2-enone
    • 5,5-dimethyl-3-trifluoromethanesulfonyloxycyclohex-2-ene-1-one
    • 5,5-dimethyl-3-trifluoromethylsulfonyloxycyclohex-2-en-1-one
    • 5,5-dimethyl-3-triflyloxycyclohex-2-enone
    • AC1L89PD
    • CHEMBL143271
    • NSC287438
    • trifluoromethanesulfonic acid 5,5-dimethyl-3-oxocyclohex-1-enyl ester
    • 76881-19-1
    • 5,5-dimethyl-3-oxocyclohex-1-enyl trifluoro-methanesulfonate
    • DTXSID90314683
    • NSC-287438
    • SCHEMBL1128010
    • 5,5-dimethyl-3-oxocyclohex-1-enyl trifluoromethanesulfonate
    • HS-5295
    • 5,5-Dimethyl-3-(trifluoromethylsulfonyloxy)cyclohex-2-en-1-one
    • DS-008861
    • Inchi: 1S/C9H11F3O4S/c1-8(2)4-6(13)3-7(5-8)16-17(14,15)9(10,11)12/h3H,4-5H2,1-2H3
    • Chiave InChI: UINBCLOSQYROKH-UHFFFAOYSA-N
    • Sorrisi: S(C(F)(F)F)(=O)(=O)OC1=CC(CC(C)(C)C1)=O

Proprietà calcolate

  • Massa esatta: 272.03303
  • Massa monoisotopica: 272.03301449g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 2
  • Complessità: 454
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.2
  • Superficie polare topologica: 68.8Ų

Proprietà sperimentali

  • PSA: 60.44
  • LogP: 3.20640
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd